

A Head-to-Head Comparison of 5-IAI and Other 2-Aminoindane Derivatives

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Compound of Interest

Compound Name: 5-Iodo-2-aminoindane

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This guide provides an objective comparison of the pharmacological properties of **5-iodo-2-aminoindane** (5-IAI) and other prominent 2-aminoindane derivatives, including 5,6-methylenedioxy-2-aminoindane (MDAI), 5-methoxy-6-methyl-2-aminoindane (MMAI), 2-aminoindane (2-AI), and 5-methoxy-2-aminoindane (5-MeO-AI). The information is compiled from preclinical studies to assist researchers in understanding the distinct profiles of these compounds.

Executive Summary

Substituted 2-aminoindanes are a class of psychoactive compounds that are structurally related to amphetamines. They primarily act as monoamine releasing agents and reuptake inhibitors, with varying selectivity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This differential activity leads to a spectrum of pharmacological effects, ranging from more entactogenic, MDMA-like profiles to more stimulating, amphetamine-like characteristics.

- 5-IAI and MDAI are primarily serotonergic agents, potently inhibiting SERT and NET and promoting serotonin release.[1][2] 5-IAI also displays notable affinity for several serotonin receptor subtypes.[3]
- MMAI is a highly selective serotonin releasing agent.[4]

- 2-AI, the parent compound, is a selective substrate for NET and DAT, exhibiting a pharmacological profile more akin to amphetamine.[4][5]
- 5-MeO-AI shows a preference for SERT, with weaker effects on NET and DAT.[4]

The varying potencies and selectivities of these compounds at monoamine transporters and other receptors are critical determinants of their distinct behavioral and physiological effects.

Data Presentation

Table 1: Monoamine Transporter Binding Affinities (K_i, nM)

Compound	SERT (K _i , nM)	DAT (K _i , nM)	NET (K _i , nM)	Reference
5-IAI	241	2300	760	[Simmler et al., 2014][2]
MDAI	551	5030	198	[Simmler et al., 2014][2]
MMAI	31	>10,000	3,101	[Halberstadt et al., 2019][4]
2-AI	>10,000	439	86	[Halberstadt et al., 2019][4]
5-MeO-AI	134	2,646	861	[Halberstadt et al., 2019][4]

Note: Lower K_i values indicate higher binding affinity.

Table 2: Monoamine Release Potency (EC₅₀, nM)

Compound	Serotonin (5-HT) Release (EC50, nM)	Dopamine (DA) Release (EC50, nM)	Norepinephrine (NE) Release (EC50, nM)	Reference
5-IAI	Data Not Available	Data Not Available	Data Not Available	
MDAI	114	1,334	117	[Halberstadt et al., 2019][4]
MMAI	31	>10,000	3,101	[Halberstadt et al., 2019][4]
2-AI	>10,000	439	86	[Halberstadt et al., 2019][4]
5-MeO-AI	134	2,646	861	[Halberstadt et al., 2019][4]

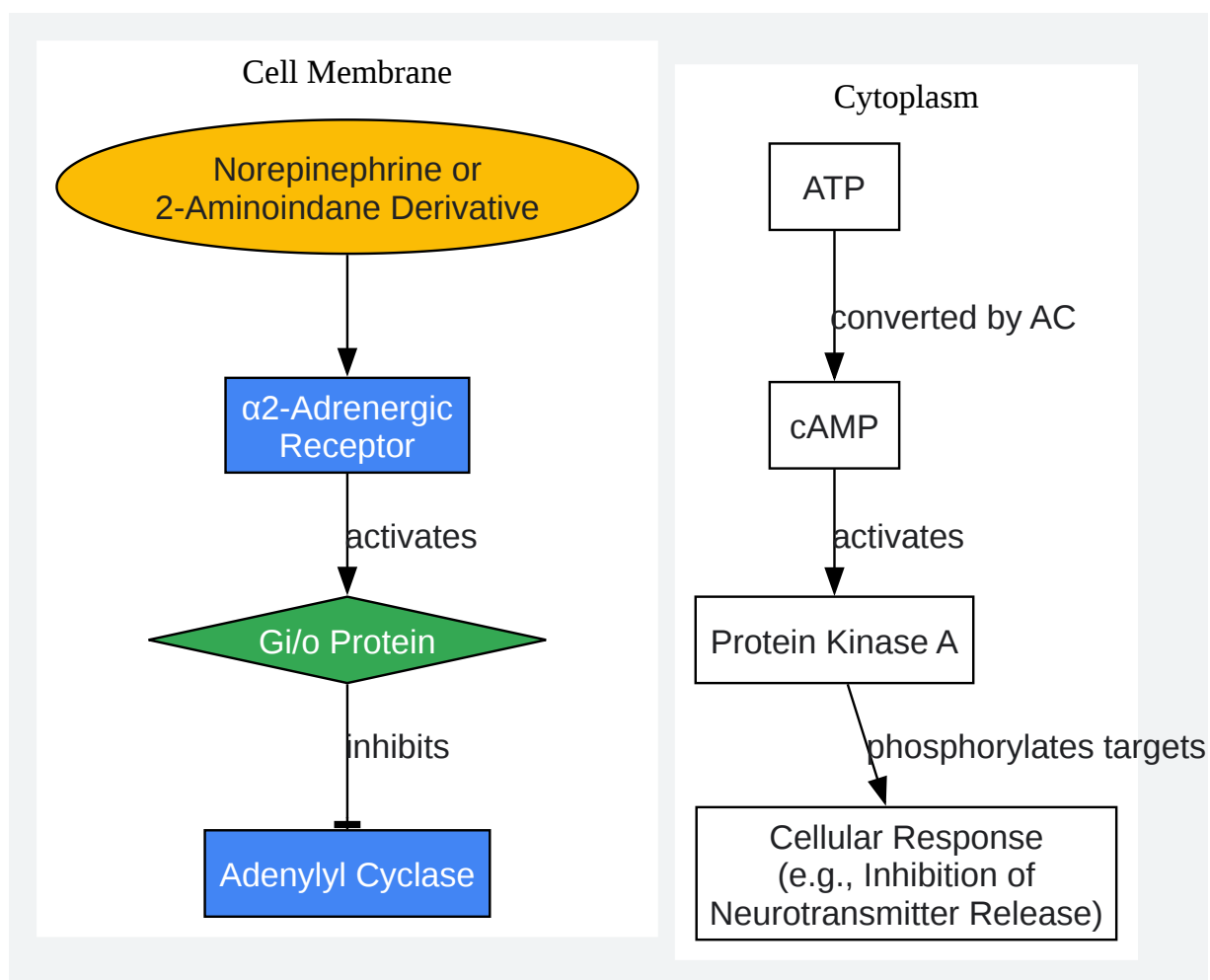
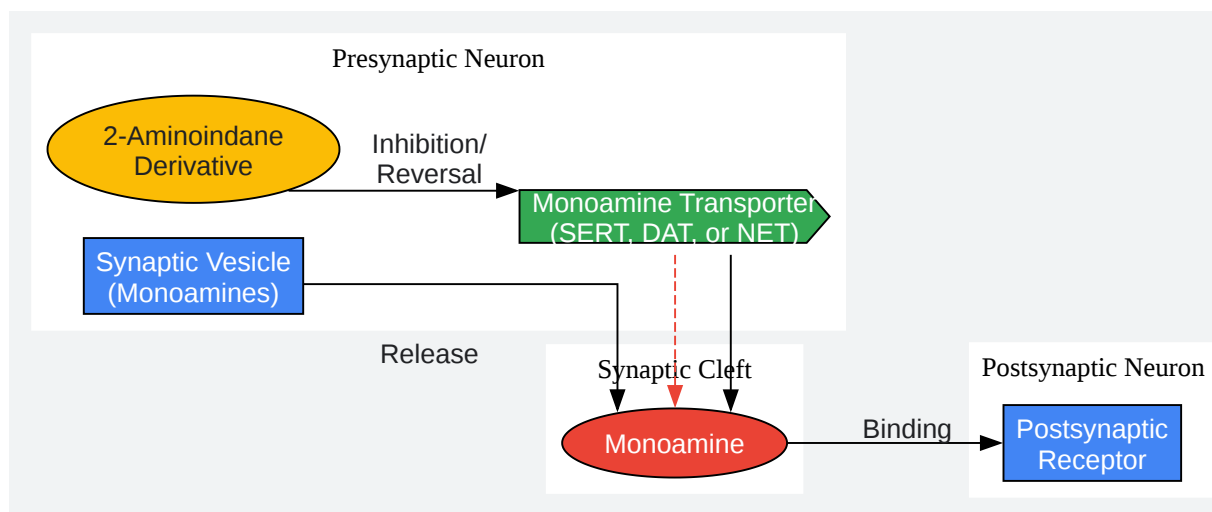
Note: Lower EC50 values indicate greater potency in inducing monoamine release. The relative potency for 5-IAI is reported to be Serotonin > Dopamine > Norepinephrine.[6]

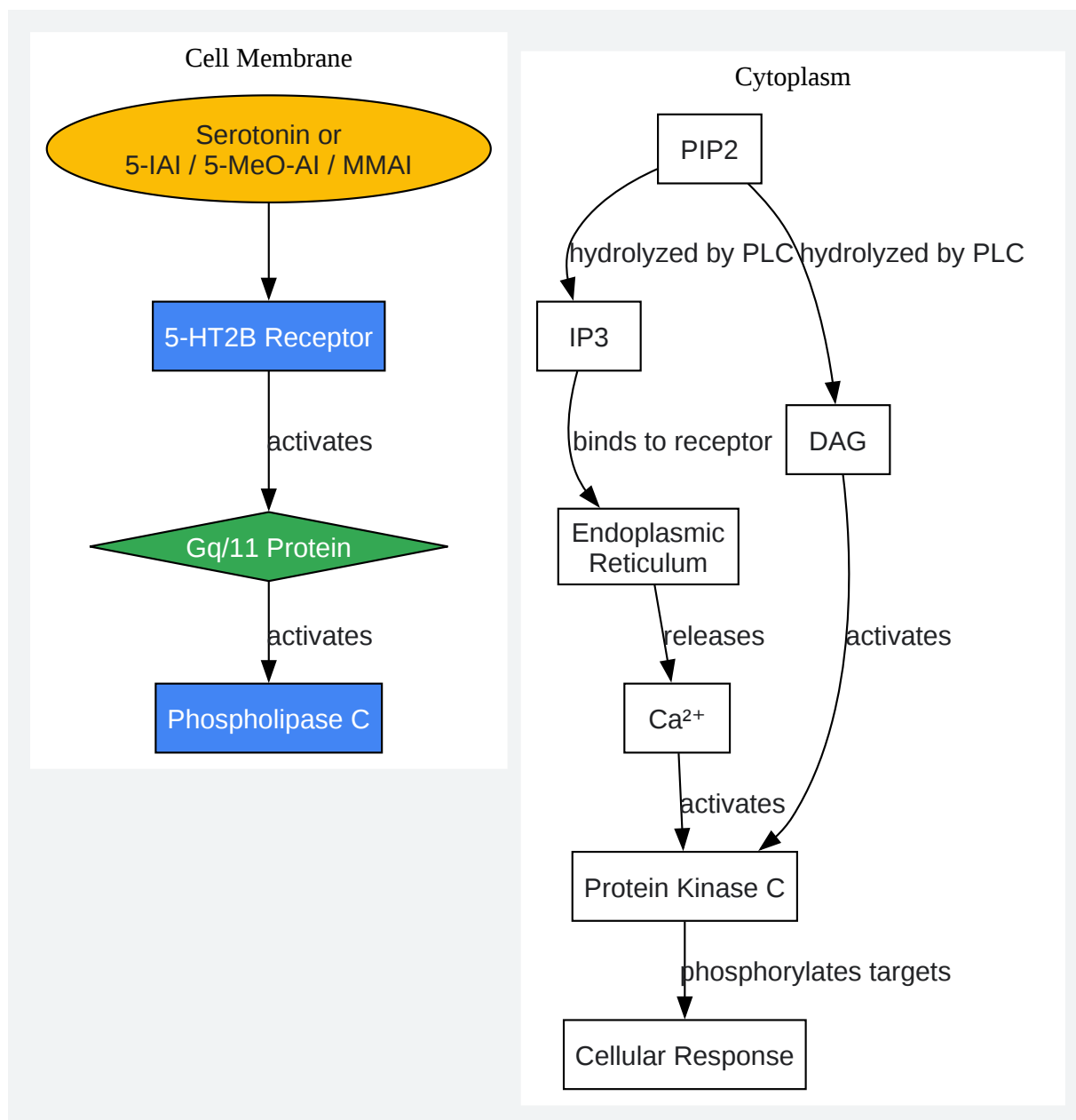
Table 3: Adrenergic and Serotonergic Receptor Binding Affinities (K_i, nM)

Compound	α 2A	α 2B	α 2C	5-HT2B	Reference
2-AI	134	211	41	>10,000	[Halberstadt et al., 2019] [4]
MDAI	719	1,130	1,220	>10,000	[Halberstadt et al., 2019] [4]
MMAI	682	1,020	1,210	831	[Halberstadt et al., 2019] [4]
5-MeO-AI	671	1,080	1,240	734	[Halberstadt et al., 2019] [4]

Note: 5-IAI has been reported to have high affinity for 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as affinity for α 2A, α 2B, and α 2C-adrenergic receptors.[\[6\]](#)

Mandatory Visualization





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